N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- Ethylthio group at position 6 of the pyrimidine ring.
- Isopropylamino group at position 4.
- 2-Naphthamide moiety linked via an ethyl chain at position 1.
This scaffold is structurally analogous to kinase inhibitors and enzyme modulators due to the pyrazolo[3,4-d]pyrimidine core, which facilitates interactions with ATP-binding pockets in biological targets.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c1-4-31-23-27-20(26-15(2)3)19-14-25-29(21(19)28-23)12-11-24-22(30)18-10-9-16-7-5-6-8-17(16)13-18/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILERGXPACUXYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC4=CC=CC=C4C=C3)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and its biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[6-(ethylthio)-4-(isopropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthamide. It has a molecular formula of and a molecular weight of approximately 402.5 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, combined with an ethylthio group and naphthamide moiety that potentially enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆OS |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 941986-05-6 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine ring and subsequent modifications to introduce the ethylthio and naphthamide groups. This multi-step organic synthesis is crucial for achieving the desired biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown potent inhibition against various cancer cell lines.
In particular, one study reported that derivatives with similar structures exhibited growth inhibition in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), suggesting that this compound may also possess similar antitumor efficacy .
The proposed mechanism of action for compounds in this class often involves the inhibition of specific kinases or enzymes that are critical for tumor cell proliferation. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Additionally, there is emerging evidence that compounds with similar structural features have exhibited antimicrobial properties against a range of bacteria. The ethylthio group may enhance membrane permeability, allowing for increased efficacy against bacterial pathogens .
Case Studies
A case study involving a related compound demonstrated significant activity against Trypanosoma brucei, highlighting the potential of these derivatives in treating parasitic infections . Such findings underscore the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing various health challenges.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares its pyrazolo[3,4-d]pyrimidine core with derivatives reported in patent literature. Below is a comparative analysis with two structurally related compounds from the provided evidence (Patent No. 1201300459):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Chromenone derivatives (e.g., in Example 57) may confer additional hydrogen-bonding interactions via the ketone oxygen.
Position 3 Substituent :
- The patent compounds feature sulfonamide groups (N-isopropyl or N-cyclopropyl), which are polar and may improve solubility. The target compound lacks this motif but retains a thioether group (ethylthio), which could enhance metabolic stability compared to sulfonamides.
In contrast, the patent examples retain an unmodified amino group at position 4. The ethylthio group at position 6 is unique to the target compound and may influence electronic properties of the pyrimidine ring.
Implications of Substituent Variations
- Metabolic Stability : Thioethers (as in the target) are generally more stable toward oxidative metabolism than sulfonamides, which may undergo N-dealkylation.
- Target Selectivity: Bulky substituents (e.g., naphthamide vs. chromenone) could alter binding affinity for kinase targets, as seen in analogous pyrazolo[3,4-d]pyrimidine inhibitors.
Q & A
Q. Table 1: Bioactivity of Structural Analogs
Q. What strategies improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?
- Methodological Answer :
- Structural Modifications :
Solubility : Introduce polar groups (e.g., hydroxyl or PEG chains) on the naphthamide moiety .
Metabolic Stability : Replace ethylthio with fluorinated analogs to reduce CYP450-mediated oxidation .
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance bioavailability .
- In Silico Modeling : Predict ADMET properties using tools like SwissADME or Schrödinger .
Q. How to design experiments to identify the primary biological targets of this compound?
- Methodological Answer :
- Chemoproteomics :
Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates .
Validate targets via Western blot or SPR (e.g., KD measurement for kinase binding) .
- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize targets with docking scores ≤-8 kcal/mol .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
